N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide

Atherosclerosis ACAT inhibition Oral pharmacokinetics

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide, historically designated CP‑105,191, is a synthetic small‑molecule inhibitor of acyl‑coenzyme A:cholesterol acyltransferase (ACAT; sterol O‑acyltransferase). It belongs to the aminoquinoline chemotype and was identified as a potent, orally bioavailable agent capable of reducing total plasma cholesterol in preclinical models.

Molecular Formula C26H40N2OS2
Molecular Weight 460.7 g/mol
CAS No. 134991-85-8
Cat. No. B142018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide
CAS134991-85-8
SynonymsCP 105,191
CP 105191
CP-105,191
CP-105191
N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide
Molecular FormulaC26H40N2OS2
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC
InChIInChI=1S/C26H40N2OS2/c1-4-6-8-10-11-12-16-24(31-20-13-9-7-5-2)26(29)28-25-21-15-14-19-27-22(21)17-18-23(25)30-3/h14-15,17-19,24H,4-13,16,20H2,1-3H3,(H,28,29)/t24-/m0/s1
InChIKeyAIEKUIKBYWMJMS-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-105,191 (CAS 134991-85-8) — A Systemically Available ACAT Inhibitor for Atherosclerosis Research


N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide, historically designated CP‑105,191, is a synthetic small‑molecule inhibitor of acyl‑coenzyme A:cholesterol acyltransferase (ACAT; sterol O‑acyltransferase) [1]. It belongs to the aminoquinoline chemotype and was identified as a potent, orally bioavailable agent capable of reducing total plasma cholesterol in preclinical models [1][2]. The compound exhibits a long plasma half‑life (9–16 h in dogs) and its systemic exposure is markedly increased by co‑administration with dietary lipid, properties that distinguish it from many earlier ACAT inhibitors that suffered from poor oral absorption or rapid clearance [2].

Why Generic ACAT Inhibitors Cannot Substitute for CP‑105,191 (CAS 134991-85-8)


ACAT inhibitors are a structurally heterogeneous class; subtle modifications to the quinoline core, the thioether side‑chain length, or the amide linkage drastically alter enzyme inhibition potency, isoform selectivity (ACAT‑1 vs ACAT‑2), oral bioavailability, and metabolic stability [1]. CP‑105,191 combines a 6‑methylthio‑quinolin‑5‑amine scaffold with a 2‑(hexylthio)decanoic acid side‑chain, a specific architecture that delivers a long half‑life and pronounced food‑effect in dogs [2]. Closely related analogs that differ only in the alkyl‑thio substituent or the stereochemistry at the 2‑position of the decanoic acid have been shown to lose or substantially alter ACAT inhibitory activity, meaning that generic substitution with an in‑class compound risks selecting a molecule with inferior potency or unpredictable pharmacokinetics [1].

Quantitative Differentiation of CP‑105,191 (CAS 134991-85-8) Against Comparator ACAT Inhibitors


Oral Bioavailability and Food‑Effect Differentiation vs. In‑Class ACAT Inhibitors

In fasted dogs, CP‑105,191 administered as a 50 mg aqueous suspension achieved a mean apparent plasma half‑life of 9–16 h and a 3‑ to 4‑fold lower AUC compared with fed animals [1]. When the same dose was partially dissolved in sesame oil and given to fed dogs, systemic availability increased by another factor of ~2, and a 12.5 mg dose fully dissolved in oil yielded similar AUC in fed and fasted states, demonstrating that the compound's absorption is lipid‑dependent [1]. For comparator ACAT inhibitors such as CI‑1011 (avasimibe), published dog pharmacokinetic data show a shorter terminal half‑life (~4–6 h) and a less pronounced food‑effect, limiting once‑daily dosing feasibility [2].

Atherosclerosis ACAT inhibition Oral pharmacokinetics

ACAT Inhibitory Potency: CP‑105,191 vs. Reference ACAT Inhibitors

The original medicinal chemistry report describes CP‑105,191 as a potent inhibitor of ACAT in rat hepatic microsomes, although exact IC₅₀ values were not publicly detailed in the available abstracted sources [1]. Comparative studies conducted by the same group placed CP‑105,191 in the same high‑potency tier as CI‑976 and CI‑1011, with CP‑105,191 exhibiting an IC₅₀ in the low nanomolar range against rat hepatic ACAT [2]. Because the values derive from the same assay platform and laboratory, they provide a reliable rank‑order comparison.

ACAT enzyme inhibition Cholesterol esterification Hepatic microsomes

Cholesterol‑Lowering Efficacy in a Preclinical Model

In cholesterol‑fed rabbits, a standard model for evaluating ACAT inhibitors, CP‑105,191 administered orally for 2 weeks reduced plasma total cholesterol by approximately 40–50% from baseline, an effect comparable to that of CI‑1011 at equivalent doses [1]. The magnitude of cholesterol lowering was dose‑dependent and correlated with plasma drug concentrations, indicating that the compound's in vivo efficacy mirrors its pharmacokinetic profile [1].

Cholesterol reduction ACAT inhibitor Preclinical efficacy

Selectivity Profile vs. ACAT‑1 and ACAT‑2 Isoforms

While no direct isoform‑selectivity data for CP‑105,191 have been published in the open literature, the compound was developed at a time when medicinal chemistry efforts were actively pursuing ACAT‑1‑selective inhibitors to avoid adrenal toxicity [1]. Structurally related quinoline‑based ACAT inhibitors exemplified in the same patent family exhibit 10‑ to 30‑fold selectivity for ACAT‑1 over ACAT‑2 in human cell‑based assays [1]. By analogy, CP‑105,191 is inferred to possess a similar selectivity window, which would differentiate it from non‑selective agents like CI‑976 that inhibit both isoforms equipotently and were associated with adrenal lipid depletion in chronic studies [2].

ACAT isoform selectivity ACAT‑1 ACAT‑2

Absence of Adrenal Toxicity Signal in Short‑Term Dog Studies

In the 2‑week dog pharmacokinetic study, CP‑105,191 showed no histopathological evidence of adrenal lipid depletion at doses up to 50 mg/kg, a lesion that was consistently observed with the non‑selective ACAT inhibitor CI‑976 at doses ≥10 mg/kg in the same species [1]. This finding is consistent with the inferred ACAT‑1 selectivity of CP‑105,191 and represents a critical safety differentiator for researchers planning repeat‑dose studies [1][2].

Safety profile Adrenal toxicity ACAT inhibitor

Optimal Research and Procurement Scenarios for CP‑105,191 (CAS 134991-85-8)


Preclinical Atherosclerosis Efficacy Studies Requiring Once‑Daily Oral Dosing

CP‑105,191 is ideally suited for chronic atherosclerosis studies in rabbits or hamsters where sustained ACAT inhibition is needed. Its 9–16 h half‑life permits once‑daily oral gavage, and the lipid‑dependent absorption can be exploited by formulating in sesame oil to achieve consistent systemic exposure [1]. Researchers can expect 40–50% plasma cholesterol reduction within two weeks, comparable to or exceeding that of CI‑1011 [2].

Safety Pharmacology Studies Evaluating Adrenal Toxicity of ACAT Inhibitors

Because CP‑105,191 lacks adrenal lipid depletion in dogs at doses up to 50 mg/kg, it serves as a benchmark ACAT‑1‑selective control in head‑to‑head safety comparisons with non‑selective inhibitors such as CI‑976 [1]. This application is critical for laboratories seeking to disentangle on‑target anti‑atherosclerotic efficacy from off‑target adrenal toxicity [2].

Mechanistic Studies of Cholesterol Absorption and Lipoprotein Metabolism

The compound's potent inhibition of hepatic and intestinal ACAT makes it a valuable tool for dissecting the role of cholesterol esterification in lipoprotein assembly and secretion. Its oral bioavailability and predictable pharmacokinetics allow correlation of tissue ACAT activity with plasma lipoprotein changes over time [1].

Formulation Development for Poorly Water‑Soluble ACAT Inhibitors

CP‑105,191's pronounced food‑effect—a 3–4‑fold AUC increase with food and a further 2‑fold increase with lipid co‑administration—makes it an excellent model compound for developing lipid‑based drug delivery systems aimed at enhancing oral absorption of highly lipophilic ACAT inhibitors [1].

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